Biocytinamide

Description

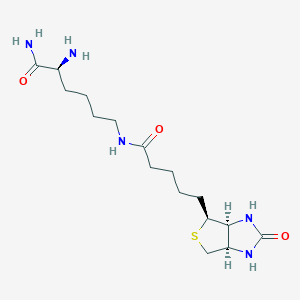

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-10(15(18)23)5-3-4-8-19-13(22)7-2-1-6-12-14-11(9-25-12)20-16(24)21-14/h10-12,14H,1-9,17H2,(H2,18,23)(H,19,22)(H2,20,21,24)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPPVTTJTHLM-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210010 | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61125-53-9 | |

| Record name | (3aS,4S,6aR)-N-[(5S)-5,6-Diamino-6-oxohexyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61125-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biocytinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061125539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Biocytinamide for Research Applications

Chemical Synthesis Pathways for Biocytinamide and its Analogues

The chemical synthesis of this compound and its analogues typically involves peptide chemistry principles. A common strategy is the use of solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a solid support. For instance, the synthesis of biotinylated sansalvamide (B1640551) A derivatives, which are structurally related to this compound in their peptide nature, utilizes a 2-chlorotrityl resin pre-loaded with an amino acid. Subsequent couplings of Fmoc-protected amino acids are performed until the desired peptide sequence is achieved. A Boc-protected lysine (B10760008) is often incorporated to serve as the attachment point for the biotin (B1667282) moiety. After cleavage from the resin, the linear peptide can be cyclized if required. nih.gov

Another approach involves solution-phase synthesis, which can be advantageous for large-scale production. This method requires careful protection and deprotection of functional groups to ensure the correct formation of peptide bonds. The "3 + 2" strategy, for example, has been employed in the synthesis of galaxamide and its analogs, where two peptide fragments are synthesized separately and then ligated. mdpi.com The synthesis of biotin-labeled nucleotide analogs also provides insights into relevant chemical strategies, involving the reaction of an activated biotin derivative, such as N-hydroxysuccinimide-activated biotin, with an amino-functionalized molecule. nih.gov

The synthesis of biocytin (B1667093) itself, the precursor to this compound, begins with the hijacking of the fatty acid synthetic pathway to produce pimelic acid, a key intermediate. nih.gov This biosynthetic understanding can inform chemical synthesis strategies for creating biotin analogues with modifications in the valeric acid side chain.

Enzymatic Synthesis and Biotransformations Involving this compound Precursors

Enzymatic methods offer a high degree of specificity and efficiency for the synthesis of this compound precursors and their incorporation into larger molecules. biorxiv.org Amide synthetases, for instance, can catalyze the formation of oligoamides by ligating dicarboxylic acids with diamines or omega-amino acids, often without the need for protecting groups. biorxiv.org This approach could be adapted for the synthesis of this compound precursors.

Furthermore, enzymatic adenylation has been used to prepare microcin (B1172335) C-like molecules, where a peptide is attached to a modified adenosine. nih.govnih.gov This highlights the potential of enzymes like MccB to be used in the synthesis of complex bioconjugates involving peptide-like structures similar to this compound. nih.govnih.gov

Carboxypeptidase Y-Catalyzed Reactions for this compound Incorporation

Carboxypeptidase Y (CPY), a serine carboxypeptidase from yeast, is a versatile enzyme for peptide synthesis and modification. worthington-biochem.comnih.govsemanticscholar.org It can catalyze not only the hydrolysis of C-terminal peptide bonds but also the reverse reaction, aminolysis, which allows for the incorporation of amino acids and their derivatives into peptides. worthington-biochem.comnih.gov This catalytic activity is particularly useful for the site-specific incorporation of this compound into a peptide chain.

The mechanism of CPY-catalyzed aminolysis involves the formation of an acyl-enzyme intermediate, which can then react with a nucleophile, such as an amine-containing molecule like this compound. nih.gov The efficiency of this reaction is influenced by the nature of the substrate's leaving group and the reaction conditions. nih.gov CPY exhibits broad substrate specificity, with a preference for hydrophobic amino acids in the P1' position of the substrate. worthington-biochem.com This broad specificity can be exploited to incorporate a variety of this compound analogues into different peptide sequences. researchgate.net

Radiochemical Labeling of this compound and its Conjugates for Research Tracers

Radiolabeled this compound conjugates are essential tools for in vivo imaging and biodistribution studies. The choice of radionuclide and the method of its incorporation are critical for the successful application of these tracers. researchgate.netnih.gov

Synthesis of Metal-Chelating this compound Derivatives (e.g., Diethylenetriaminepentaacetic acid α,ω-bis(this compound))

To incorporate metallic radioisotopes, this compound is often derivatized with a metal-chelating agent. A prominent example is Diethylenetriaminepentaacetic acid α,ω-bis(this compound) (DTPA-bis(this compound)). chemicalbook.comscbt.comsigmaaldrich.com This molecule consists of a central DTPA core, a powerful chelator for various metal ions, flanked by two this compound moieties. The synthesis of such bifunctional chelating agents can be achieved through a convergent strategy, allowing for the covalent attachment to targeting molecules like antibodies. nih.gov

The presence of the biotin groups allows for a two-step targeting strategy where an avidin-conjugated targeting molecule is administered first, followed by the radiolabeled DTPA-bis(this compound). This pre-targeting approach can improve the target-to-background ratio in imaging and therapy.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Diethylenetriaminepentaacetic acid α,ω-bis(this compound) | 118896-98-3 | C46H75N11O16S2 | 1102.28 | ≥95% |

Table 1: Chemical properties of Diethylenetriaminepentaacetic acid α,ω-bis(this compound). scbt.comsigmaaldrich.com

Incorporation of Radioisotopes into this compound Conjugates

The incorporation of radioisotopes into this compound conjugates depends on the nature of the isotope. For metallic radioisotopes like Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu), chelation with a bifunctional chelator like DTPA is the standard method. nih.govnih.gov The labeling process is typically performed under mild conditions to preserve the integrity of the biomolecule to which the this compound is conjugated. nih.gov

For non-metallic radioisotopes such as Iodine-125 (¹²⁵I), direct radioiodination methods can be employed, often targeting tyrosine or histidine residues on a protein conjugate. However, the in vivo stability of radioiodine labels can be a concern due to deiodination. nih.gov The choice of radioisotope also depends on the intended application, with gamma emitters like ¹¹¹In being suitable for imaging and beta emitters like ⁹⁰Y and ¹⁷⁷Lu for therapeutic purposes. nih.govnih.gov Dual-labeling with different isotopes can also be performed to simultaneously track multiple processes. mgcub.ac.in

Design and Chemical Conjugation Methodologies for this compound

The utility of this compound lies in its ability to be attached to various biomolecules, such as proteins, peptides, and nucleic acids. thermofisher.com The design of conjugation strategies often involves targeting specific functional groups on the molecule of interest. nih.govnih.gov

Commonly targeted functional groups on proteins include the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues. nih.gov Reagents like N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines to form stable amide bonds. thermofisher.com Maleimide chemistry is frequently employed for specific conjugation to thiol groups. nih.gov

Hapten-Directed Covalent Coupling Strategies Utilizing this compound

Hapten-directed covalent coupling is a site-specific bioconjugation technique that leverages the high-affinity, non-covalent interaction between a hapten and its corresponding antibody to guide a subsequent covalent bond formation. semanticscholar.orgnih.gov In this strategy, this compound (or a derivative) acts as the hapten. The process occurs in two distinct steps: first, the this compound-payload conjugate binds specifically to the antigen-binding pocket of an anti-biotin antibody; second, this proximity-driven binding facilitates a covalent reaction between reactive groups engineered onto both the antibody and the this compound-payload molecule. semanticscholar.orgresearchgate.net

A prominent example of this strategy is hapten-directed spontaneous disulfide shuffling . semanticscholar.org This method utilizes an engineered antibody, typically a humanized IgG, that has been designed to feature an accessible cysteine residue near its hapten-binding pocket. semanticscholar.org The payload, which can be a therapeutic agent or a detection molecule, is chemically linked to a this compound derivative that also contains a free thiol group (e.g., this compound-Cys-Payload).

When the this compound-thiol conjugate is introduced to the engineered antibody, it first binds non-covalently within the binding pocket. This specific binding event precisely positions the payload's thiol group in close proximity to the antibody's engineered cysteine. This alignment facilitates a spontaneous redox shuffling or disulfide exchange reaction, resulting in the formation of a stable, covalent disulfide bond between the antibody and the this compound-payload conjugate. semanticscholar.org

Research findings have demonstrated that this technology is highly efficient, capable of achieving 95–100% payload occupancy on the target antibody. semanticscholar.org Furthermore, structural and binding analyses have confirmed that the introduction of a thiol-containing linker to the hapten does not interfere with its ability to bind to the cognate antibody, ensuring the effectiveness of the initial targeting step. semanticscholar.org This approach allows for the creation of homogeneous antibody conjugates with a precise drug-to-antibody ratio, a critical factor in the development of targeted therapeutics. nih.govnih.gov

| Hapten Component | Antibody Feature | Coupling Chemistry | Key Outcome | Reference |

|---|---|---|---|---|

| This compound-Cysteine Derivative | Engineered Cysteine near Binding Pocket | Spontaneous Disulfide Shuffling | Site-directed covalent linkage via disulfide bond | semanticscholar.org |

| Thiol-Containing this compound-Payload | Anti-Biotin IgG with accessible Cysteine | Redox-Mediated Disulfide Exchange | Achieves 95-100% payload occupancy | semanticscholar.org |

Biocytinamide As a Molecular Probe and Affinity Tag in Biological Systems

Principles of Biotinylation Using Biocytinamide and Streptavidin/Avidin (B1170675) Interactions

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein or nucleic acid. biolegend.com The small size of the biotin molecule makes it an ideal tag as it rarely interferes with the function of the labeled molecule. thermofisher.com The core principle behind the use of this compound as a molecular probe lies in the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin. thermofisher.comwikipedia.org This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgpeakproteins.com This robust bond is resistant to a wide range of denaturing conditions, including extremes of pH, temperature, organic solvents, and detergents. thermofisher.comwikipedia.org

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, and avidin, found in egg whites, are tetrameric proteins, each capable of binding four molecules of biotin. thermofisher.comwikipedia.orgbiocare.net While both proteins exhibit high affinity for biotin, streptavidin often shows lower non-specific binding because it is not glycosylated and has a near-neutral isoelectric point, making it preferable for many applications. wikipedia.orgbiocare.net This strong and specific interaction allows for the efficient capture and detection of biotinylated molecules. biolegend.com

C-Terminal Labeling of Peptides and Proteins with this compound

A significant application of this compound is the specific labeling of the C-terminus of peptides and proteins. sigmaaldrich.comsigmaaldrich.cn This site-specific modification is highly valuable for a wide range of proteomic applications. nih.govnih.gov

Application of Carboxypeptidase Y in C-Terminal this compound Incorporation

Carboxypeptidase Y (CPY), a protease from baker's yeast, is a key enzyme utilized for the C-terminal labeling of proteins with this compound. sigmaaldrich.comsigmaaldrich.cn CPY exhibits transpeptidase activity, meaning it can cleave the C-terminal amino acid of a peptide or protein and ligate a new nucleophile, such as this compound, in its place. nih.govnih.gov This reaction is catalyzed by the S'1 binding site of CPY, which is open to the solvent and can accommodate various nucleophiles. nih.govebi.ac.uk

The efficiency of this CPY-catalyzed transpeptidation can be influenced by several factors. For instance, the reaction is more prominent for proteins with a C-terminal carboxyl ester, which may bind more effectively to CPY. nih.gov However, a limitation of wild-type CPY is that the yield of the labeling reaction can be low, particularly with large, non-polar leaving groups. nih.gov To overcome this, mutants of CPY have been engineered to exhibit lower dependence on the leaving group, leading to more efficient incorporation of this compound. nih.gov

The pH of the reaction is also a critical parameter. Studies have shown that CPY-catalyzed biotinylation of bovine serum albumin (BSA) occurs over a wide pH range, with optimal activity observed around pH 9. nih.gov The proteolytic activity of CPY is suppressed at higher pH values, and transpeptidation has been observed up to pH 11.6. nih.gov

Development of Fluorogenic Reagents Based on this compound

This compound itself can serve as a fluorogenic reagent for the specific C-terminal labeling of peptides and proteins. sigmaaldrich.cnebi.ac.uk This property allows for the direct detection and quantification of labeled molecules. Furthermore, the principles of C-terminal labeling with this compound have paved the way for the development of other fluorogenic probes. For example, researchers have successfully incorporated a fluorescent nucleophile, N'-Abz-Lysine amide (ablysin amide), into peptides and proteins using CPY. nih.gov The development of such fluorogenic reagents expands the toolkit for studying protein dynamics and localization. thermofisher.com

Identification of Proteolytic Cleavage Events using this compound Labeling

The ability to specifically label the C-terminus of proteins with this compound provides a powerful method for identifying proteolytic cleavage events. nih.govnih.gov When a protein is cleaved by a protease, a new C-terminus (neo-C-terminus) is generated. nih.gov By labeling these neo-C-termini with this compound, the specific site of cleavage can be identified. nih.govspringernature.com

A proteomic approach known as ProC-TEL (Profiling Protein C-Termini by Enzymatic Labeling) utilizes CPY to add a this compound affinity tag to protein C-termini. nih.govnih.gov The biotinylated C-terminal peptides can then be captured from complex cell lysates using avidin beads and identified by mass spectrometry. nih.gov This technique has been successfully used to identify novel C-terminal processing and internal proteolytic cleavage events in various biological samples. nih.gov

Bioconjugation Applications of this compound as a Versatile Linker

Bioconjugation involves the chemical joining of two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. thermofisher.comspirochem.com this compound can act as a versatile linker in bioconjugation, facilitating the attachment of various payloads to proteins and peptides. spirochem.comnih.gov The biotin moiety of this compound serves as a high-affinity handle for streptavidin or avidin, which can be conjugated to other molecules or immobilized on a solid support. biolegend.comthermofisher.com

This strategy is employed in various applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. bionordika.fiinvivogen.com The stable bond formed in bioconjugation is crucial for these applications. bionordika.fi

Affinity Purification and Isolation of Biotinylated Biomolecules

The strong interaction between biotin and streptavidin/avidin is widely exploited for the affinity purification and isolation of biotinylated biomolecules. nih.govnih.govakadeum.com Once a protein of interest is labeled with this compound, it can be selectively captured from a complex mixture using a solid support, such as agarose (B213101) or magnetic beads, coated with streptavidin or avidin. akadeum.comsigmaaldrich.com

Optimization of this compound-Based Affinity Chromatography

The successful purification of this compound-tagged molecules relies on the highly specific and strong interaction between biotin and avidin or its bacterial analog, streptavidin. wikipedia.org However, achieving high yield and purity of the target molecule requires careful optimization of the affinity chromatography process. The optimization process involves a systematic evaluation of several critical parameters, from the selection of the solid support to the specific conditions used for binding, washing, and elution. researchgate.netnih.gov The goal is to maximize the specific binding of the this compound-labeled target while minimizing non-specific interactions and ensuring the recovery of a pure, functional molecule. microbenotes.com

A key consideration in optimizing the process is the strength of the biotin-avidin/streptavidin interaction. The native tetrameric forms of these proteins bind biotin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), which makes elution of the captured molecule difficult without resorting to harsh, denaturing conditions. wikipedia.orgpromega.comcd-bioparticles.com Such conditions, like using 8 M guanidine-HCl at pH 1.5, can irreversibly denature the target protein. cd-bioparticles.comthermofisher.com Consequently, a significant focus of optimization is on strategies that allow for efficient elution under milder, non-denaturing conditions. promega.comthermofisher.com

Key Optimization Parameters

Choice of Affinity Matrix: The foundation of the separation is the solid support (matrix) and the immobilized ligand (avidin or streptavidin).

Matrix: The matrix should be chemically and physically inert, with a high surface area to allow for a high density of ligand immobilization. microbenotes.com Agarose and methacrylate (B99206) polymers are common choices. cd-bioparticles.compromega.com They should exhibit good flow properties and be stable under the various buffer conditions used throughout the purification process, including regeneration steps. nih.govpromega.com

Ligand: While native tetrameric avidin and streptavidin provide very strong binding, this often necessitates harsh elution. cd-bioparticles.com A major advancement in optimizing elution has been the development of resins with modified, monomeric avidin. promega.comthermofisher.com Monomeric avidin binds biotin with a lower affinity (Kd ≈ 10⁻⁷ to 10⁻⁸ M), which is still highly specific but allows for the captured this compound-tagged protein to be eluted under gentle conditions, such as by competition with free biotin. promega.comcd-bioparticles.com

Binding and Wash Conditions:

Buffer Composition and pH: Binding is typically performed in physiological buffers such as Tris-HCl or phosphate (B84403) buffers at a pH between 7.0 and 8.0. promega.com The buffer may include additives like NaCl (50–200 mM) to reduce non-specific ionic interactions, and non-ionic detergents (e.g., Triton X-100) to minimize hydrophobic interactions. promega.comnih.gov

Detergents: The presence and concentration of detergents can significantly affect both binding and elution. Research has shown that while this compound-tagged proteins can bind to streptavidin beads in the presence of detergents like SDS and IGEPAL-CA630, the detergent concentration strongly influences the ease of elution. nih.gov For instance, higher concentrations of IGEPAL-CA630 can strengthen the biotin-streptavidin interaction, making elution more difficult without stronger denaturants. nih.gov

Washing: After loading the sample, the column is washed extensively to remove unbound contaminants. The wash buffer is typically the same as the binding buffer. The goal is to eliminate non-specifically bound molecules before eluting the target protein. microbenotes.com

Elution Conditions: The elution strategy is arguably the most critical parameter to optimize, as it directly impacts the yield and biological activity of the purified protein.

Competitive Elution: This is the mildest elution method, suitable for lower-affinity interactions like those with monomeric avidin resins. promega.comcd-bioparticles.com By introducing a high concentration of free biotin (e.g., 2-5 mM), the this compound-tagged protein is displaced from the resin. promega.comcd-bioparticles.com

pH Shift: Lowering the pH can disrupt the ligand-protein interaction. For some systems, elution can be achieved using buffers like 0.1 M glycine (B1666218) at a low pH. cd-bioparticles.com

Denaturing Conditions: For high-affinity tetrameric streptavidin/avidin resins, harsh denaturing agents are often required for efficient elution. cd-bioparticles.comthermofisher.com While effective, this approach is generally avoided unless the target protein can be refolded or if its activity is not required post-purification. Some studies have shown that a combination of excess biotin and heat (e.g., 95°C) can also facilitate elution, though this may still impact protein integrity. nih.gov

Flow Rate and Incubation Time: The rate at which the sample is passed over the resin affects the binding efficiency. Slower flow rates allow more time for the this compound-tagged molecule to interact with the immobilized avidin/streptavidin, leading to higher binding efficiency. promega.com Similarly, during batch purification, sufficient incubation time is necessary to achieve maximum binding. promega.com

Detailed Research Findings

Research has focused on developing resins and protocols that balance high binding capacity with mild elution to preserve the function of the purified protein. The use of monomeric avidin resins represents a significant finding in this area. promega.comcd-bioparticles.com These resins can bind a substantial amount of biotinylated protein while allowing for elution with free biotin, thus avoiding denaturing conditions. promega.com

Studies have also explored the impact of the sample's molecular composition on purification efficiency. The presence of detergents in the lysis buffer, for example, is a critical factor. One study demonstrated that while binding to streptavidin beads was efficient across different concentrations of SDS and IGEPAL-CA630, the subsequent elution was highly dependent on these concentrations. nih.gov Efficient elution with excess biotin and heat was possible when specific concentrations of SDS (0.4%) and IGEPAL-CA630 (1%) were present during the binding step. nih.gov

The reusability of the affinity matrix is an important factor for cost-effectiveness. Research indicates that monomeric avidin resins can be regenerated and reused at least 10 times without a significant loss in binding capacity. promega.comcd-bioparticles.com A typical regeneration protocol involves washing the column with agents that strip any remaining bound biotin, such as 0.1 M glycine or 10% acetic acid, followed by re-equilibration with the binding buffer. cd-bioparticles.compromega.com

The following interactive tables summarize key data from research findings on resin binding capacities and a comparison of elution strategies.

| Resin Type | Ligand Form | Binding Affinity (Kd) | Binding Capacity | Recommended Elution Condition | Reference |

|---|---|---|---|---|---|

| Streptavidin Agarose | Tetrameric | ~10⁻¹⁴ M | ~58-59 pmol/well (microplate) | Denaturing (e.g., 8 M Guanidine-HCl, pH 1.5) | wikipedia.orgcd-bioparticles.comnih.gov |

| SoftLink™ Soft Release Avidin Resin | Monomeric | ~10⁻⁷ M | >30 nmol biotinylated protein/mL resin | Mild (e.g., 5 mM Biotin) | promega.compromega.com |

| Monomeric Avidin Agarose | Monomeric | ~10⁻⁸ M | >1.2 mg biotinylated BSA/mL resin | Mild (e.g., 2 mM Biotin or 0.1 M Glycine) | cd-bioparticles.com |

| Elution Method | Reagent/Condition | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Competitive Elution | Excess free Biotin (2-5 mM) | Displacement of the tagged molecule from the binding site. | Mild, non-denaturing; preserves protein activity. | Only effective for lower-affinity (monomeric avidin) resins. Eluted sample contains biotin. | promega.comcd-bioparticles.com |

| pH Shift | Low pH buffers (e.g., 0.1 M Glycine, pH 2.0-3.0) | Alters the conformation of the ligand or target, disrupting the interaction. | Effective and avoids competitive inhibitors in the final product. | Low pH can denature sensitive proteins. | cd-bioparticles.com |

| Denaturation | 8 M Guanidine-HCl, pH 1.5; SDS-PAGE buffer | Unfolds the ligand (avidin/streptavidin), releasing the bound molecule. | Highly effective for breaking strong, native avidin/streptavidin-biotin bonds. | Denatures the target protein; harsh and often irreversible. | cd-bioparticles.comthermofisher.com |

| Heat and Competition | Excess Biotin + Heat (e.g., 95°C) | Combines competitive displacement with thermal disruption of the interaction. | Can improve elution efficiency from high-affinity resins under specific detergent conditions. | Heat can denature the target protein. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Avidin |

| Streptavidin |

| Guanidine-HCl |

| Triton X-100 |

| Sodium Dodecyl Sulfate (SDS) |

| IGEPAL-CA630 |

| Tris-HCl |

| Glycine |

| Acetic Acid |

Molecular Interaction Studies Leveraging Biocytinamide

Protein-Biocytinamide Interaction Dynamics

The interaction dynamics of biocytinamide are fundamentally rooted in the well-characterized, high-affinity binding between its parent molecule, biotin (B1667282), and the proteins avidin (B1170675) and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (Kd = 1.3 x 10⁻¹⁵ M at pH 5.0). nih.gov This bond forms rapidly and is exceptionally stable, resisting extremes of pH, temperature, and denaturing agents. nih.gov

Both avidin, a glycoprotein (B1211001) from egg albumin, and streptavidin, a non-glycosylated protein from Streptomyces avidinii, are tetrameric proteins. nih.govasm.org Each tetramer possesses four binding sites, allowing for multivalent interactions with biotin or its derivatives like this compound. asm.org While their binding affinities for biotin are similar, they have distinct physicochemical properties that influence their use in research. Avidin has a high isoelectric point (pI 10.5) and is glycosylated, which can lead to non-specific binding with negatively charged cellular components. nih.govasm.org Streptavidin has a near-neutral pI and lacks glycosylation, generally resulting in lower background staining and non-specific interactions. asm.org The structural basis for the high affinity involves a deep binding pocket where a network of hydrogen bonds and van der Waals interactions securely locks the biotin molecule in place. researchgate.net

| Parameter | Avidin-Biotin Interaction | Streptavidin-Biotin Interaction |

|---|---|---|

| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M |

| Structure | Tetrameric Glycoprotein nih.gov | Tetrameric Protein nih.gov |

| Binding Sites per Tetramer | 4 asm.org | 4 asm.org |

| Isoelectric Point (pI) | 10.5 nih.govasm.org | 5-6 asm.org |

| Key Feature | Prone to non-specific binding due to positive charge and glycosylation. nih.govasm.org | Lower non-specific binding. asm.org |

Antibody-Hapten Binding Characterization with this compound

This compound is an invaluable tool for studying antibody-hapten interactions. Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. biorxiv.org this compound serves as a specific hapten to probe the binding characteristics of anti-biotin antibodies. Research has focused on developing antibodies that can distinguish between biotin conjugated to a payload and free, unconjugated biotin, which is naturally present in biological samples.

An exemplary study involved the generation and characterization of an 'anti-Bio' antibody that specifically recognizes conjugated biotin, using this compound as the cognate antigen for structural studies. This antibody's ability to bind this compound but not free biotin is critical for its application in targeted delivery systems, as it prevents the antibody from being neutralized by endogenous biotin. The affinity of antibody-hapten interactions can be significantly influenced by the hapten's presentation—whether it is in bulk solution or tethered to a surface, such as a lipid membrane. Studies comparing biotin and other haptens at membrane interfaces have shown that factors like ligand lipophilicity and linker length can alter the apparent binding affinity by several orders of magnitude.

Structural Analysis of Anti-Biocytinamide Antibody Binding Pockets

X-ray crystallography has provided high-resolution insights into how antibodies achieve specificity for this compound over free biotin. The crystal structure of an anti-biotin antibody Fab fragment in complex with this compound (PDB ID: 4S1D) reveals a deep binding pocket characteristic of hapten-binding antibodies.

A key feature of this binding pocket is the presence of negatively charged amino acid residues, specifically aspartate at positions 31 and 52 of the heavy chain (VH domain). These residues generate electrostatic repulsion against the negatively charged carboxyl group of free biotin, preventing it from entering the binding site. In contrast, this compound, which has a neutral amide group in place of the carboxylate, can enter and reside in the binding pocket without experiencing this charge repulsion. This structural arrangement is the basis for the antibody's remarkable specificity.

| Antibody Feature | Description | Significance |

|---|---|---|

| Binding Pocket Structure | Deep pocket, characteristic of hapten binders. | Accommodates the small this compound molecule. |

| Key Residues | Aspartate 31 (VH), Aspartate 52 (VH). | Provide negative charges within the pocket. |

| Mechanism of Specificity | Electrostatic repulsion of the carboxylate group of free biotin. | Enables selective binding to conjugated biotin (this compound) over endogenous free biotin. |

Modulating Pharmacokinetics through Hapten-Binding Antibodies with this compound Payloads

A significant application of the specific interaction between antibodies and this compound is the modulation of the pharmacokinetics (PK) of small-molecule drugs. Many potent small molecules suffer from rapid renal clearance, leading to short plasma half-lives and reduced therapeutic efficacy.

By conjugating a small-molecule payload to a this compound derivative, the resulting complex can be non-covalently bound to an anti-biotinamide antibody. The large size of the resulting antibody-hapten complex (typically >150 kDa) prevents it from being quickly filtered by the kidneys, thereby extending the payload's circulation time from minutes to days. This strategy can be implemented in two ways:

Direct Targeting: Pre-formed, stable complexes of the antibody and the this compound-payload are administered.

Pre-targeting: The antibody is administered first to localize at a target site (e.g., a tumor), followed by the administration of the this compound-payload, which then binds to the pre-localized antibody.

Furthermore, by using bispecific antibodies that can bind both a cell surface antigen and the this compound-hapten, this system can be used for targeted delivery of payloads to specific diseased cells or tissues.

Mechanisms of Cellular Uptake of this compound Conjugates in Research Models

The cellular uptake of this compound conjugates is determined not by the this compound moiety itself, but by the molecule to which it is attached. This compound acts as a tag or linker, and the conjugate's size, charge, and attached functional domains dictate the internalization pathway.

When this compound is conjugated to large entities like nanoparticles or proteins, cellular uptake predominantly occurs through endocytic pathways. These pathways involve the engulfment of the conjugate by the cell membrane to form intracellular vesicles. Depending on the specific pathway (e.g., macropinocytosis, clathrin-mediated endocytosis), the conjugate is trafficked through endosomes and may ultimately accumulate in lysosomes.

Alternatively, if this compound is conjugated to a cell-penetrating peptide (CPP), the conjugate can gain access to the cell interior through different mechanisms. Some CPPs facilitate direct translocation across the plasma membrane, while others are taken up via endocytosis but possess the ability to escape the endosome and release their cargo into the cytoplasm.

Passive Transport Mechanisms of this compound Derivatives in Microorganisms

In microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, the uptake of the parent molecule biotin is a tightly regulated and energy-dependent process mediated by specific, high-affinity transporter proteins. It is not primarily a passive process. In S. cerevisiae, transport is dependent on temperature, pH, and glucose, and the system can be saturated, which are all hallmarks of active transport.

However, passive transport (diffusion) can occur under certain conditions. Studies in S. cerevisiae have shown that when cells are grown in a medium with a high concentration of biotin, the active transport system is repressed. Under these repressed conditions, biotin enters the cells via simple diffusion. The conversion of biotin's negatively charged carboxylate to the neutral primary amide in this compound increases its lipophilicity. This change would theoretically make this compound slightly more capable of passive diffusion across the lipid bilayer of the microbial cell membrane compared to biotin, although the primary mode of entry for biotin-like molecules at physiological concentrations remains active transport.

Biocytinamide in Advanced Enzymatic Assay Development and Characterization

Design of Enzymatic Activity Measurement Systems Incorporating Biocytinamide

This compound is instrumental in developing robust enzymatic activity measurement systems, primarily through its ability to facilitate biotinylation. This biotinylation can be achieved via enzymatic transpeptidation reactions, notably by Carboxypeptidase Y (CPY) nih.govresearchgate.net. These systems are designed to capture and quantify enzyme activity by attaching a biotin (B1667282) tag to a substrate or product. The biotin tag then serves as an affinity handle for subsequent isolation or detection using avidin (B1170675) or streptavidin conjugates, often coupled with reporter molecules like enzymes or fluorophores nih.govresearchgate.netnih.gov. This strategy allows for the development of sensitive assays that can detect low levels of enzyme activity and enable the purification of labeled targets from complex biological matrices nih.govresearchgate.netnih.gov. For instance, the ProC-TEL technique utilizes CPY and this compound for selective C-terminal labeling of proteins, facilitating their capture and identification via mass spectrometry nih.govresearchgate.net.

Determination of Enzyme Kinetic Parameters (e.g., K_m, k_cat) using this compound-Based Assays

While this compound itself is a labeling reagent, its incorporation into assay systems indirectly supports the determination of enzyme kinetic parameters such as Km (Michaelis constant) and kcat (turnover number). By enabling specific labeling and subsequent purification or detection of enzyme-substrate complexes or products, this compound-mediated assays can provide a clear signal for kinetic analysis nih.govbmglabtech.comucr.edu. For example, assays designed to measure the rate of product formation or substrate depletion can be enhanced by biotinylation strategies that ensure accurate quantification. Techniques that allow for the determination of kinetic parameters often rely on measuring reaction rates across a range of substrate concentrations nih.govbmglabtech.comucr.eduresearchgate.netnih.gov. The precision afforded by biotinylation can improve the reliability of these measurements, particularly in complex samples where background noise is a concern nih.govresearchgate.net. Studies have demonstrated the determination of kinetic parameters on microfluidic chips nih.gov and the development of high-throughput mass spectrometric assays for enzyme characterization nih.gov, areas where affinity-based labeling could be integrated.

Specific Enzyme Classes Studied with this compound-Enhanced Assays

This compound's utility is demonstrated across several enzyme classes, particularly those involved in protein modification and degradation.

Carboxypeptidase Y Activity and Specificity Studies

Carboxypeptidase Y (CPY) is a yeast serine exopeptidase extensively studied using this compound nih.govresearchgate.netsigmaaldrich.comthermofisher.comworthington-biochem.com. CPY exhibits transpeptidase activity, allowing it to catalyze the transfer of amino acids or other nucleophiles, such as this compound, to the C-terminus of proteins or peptides nih.govresearchgate.net. This reaction is often optimized by controlling pH, temperature, and the concentration of both the enzyme and the nucleophile nih.gov. Studies have investigated CPY's broad substrate specificity, noting a preference for hydrophobic amino acids at the P1' position thermofisher.comworthington-biochem.com. This compound serves as an effective biotinylating agent in CPY-catalyzed reactions, enabling the labeling of protein C-termini for subsequent affinity purification and analysis nih.govresearchgate.net. Research has explored the optimal conditions for CPY-catalyzed biotinylation, identifying specific pH ranges and temperatures that maximize the reaction efficiency nih.gov.

Table 1: Optimal Conditions for CPY-Catalyzed Biotinylation with this compound

| Parameter | Optimal Condition | Reference |

| pH | Wide range, optimal not specified | nih.gov |

| Temperature | 37 °C | nih.gov |

| Nucleophile | This compound (8 mmol/L) | nih.govresearchgate.net |

| Incubation Time | 1 hour (for labeling) | nih.govresearchgate.net |

Sirtuin Enzyme (e.g., SIRT2, SIRT5, SIRT6) Activity Assessment

Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases and deacylases with critical roles in cellular metabolism and regulation nih.govnih.govijbs.comthno.orgmdpi.com. While specific studies detailing the use of this compound directly in Sirtuin activity assays were not found in the provided search results, general chemical probes, including biotinylated ones, are employed for Sirtuin activity assessment and inhibitor screening nih.govnih.gov. For instance, activity-based probes have been designed to label specific Sirtuin isoforms like SIRT1, SIRT2, and SIRT3 nih.gov. HPLC-based methods have been developed to measure the kinetic parameters (Km, kcat) of Sirtuins such as SIRT2, SIRT5, and SIRT6 using specific peptide substrates nih.gov. The principles of biotinylation for affinity capture and detection, which this compound facilitates for other enzymes, could theoretically be applied to Sirtuin research if appropriate Sirtuin-specific substrates or labeling strategies were developed.

Protease Activity Assays and Inhibitor Studies

This compound-related strategies are valuable in protease research, particularly for developing assays to measure protease activity and screen for inhibitors nih.govrsc.orgrndsystems.comchondrex.comfrontiersin.org. Biotinylated substrates, such as biotinylated casein, have been used in solid-phase assays where protease activity leads to the hydrolysis of the substrate, altering the signal detected via an avidin-enzyme conjugate nih.gov. This approach allows for the quantification of protease activity and, by extension, the screening of protease inhibitors. Activity-based probes (ABPs) are also employed in protease profiling, designed to covalently label active proteases, often incorporating affinity tags like biotin for subsequent purification and identification nih.govfrontiersin.org. These methods are crucial for understanding protease function in physiological and pathological contexts, such as cancer and apoptosis thno.org.

Elucidation of Enzymatic Mechanisms through this compound Labeling (e.g., Inhibitor Stripping Action by Affinity Competition - ISAAC)

This compound labeling can be a key component in elucidating complex enzymatic mechanisms. The "Inhibitor Stripping Action by Affinity Competition" (ISAAC) is a technique mentioned in the context of Carboxypeptidase Y that leverages affinity labeling for mechanistic studies nih.gov. In ISAAC, an affinity tag (such as biotin, introduced via this compound) is used to label a target enzyme or its complex. This labeled complex can then be subjected to competition with excess unlabeled inhibitor or substrate. By observing the "stripping" of the affinity tag from the enzyme under these competitive conditions, researchers can gain insights into the binding kinetics and mechanism of inhibition or substrate interaction nih.gov. This approach, combining enzymatic labeling with competitive binding assays, provides a powerful means to dissect enzyme-substrate and enzyme-inhibitor interactions at a molecular level.

Compound List:

this compound

Carboxypeptidase Y (CPY)

SIRT1

SIRT2

SIRT3

SIRT4

SIRT5

SIRT6

SIRT7

Trypsin

SENP1

Urokinase plasminogen activator (uPA)

Thrombin

β-tryptase

Cytochrome P450 (CYP)

Matrix Metalloproteinases (MMPs)

Caspase

Fatty acid amide hydrolase (FAAH)

N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Monoacylglycerol lipase (B570770) (MAGL)

α/β-hydrolase domains 6 (ABHD6)

α/β-hydrolase domains 12 (ABHD12)

Histone deacetylases (HDACs)

Advanced Analytical Methodologies for Biocytinamide Based Research

Method Development and Validation for Biocytinamide Detection and Quantification

The accurate detection and quantification of this compound are critical for its diverse applications in biological research, including its use as a labeling agent in protein chemistry, in the development of antibody-drug conjugates, and in radiopharmaceutical imaging. Developing robust analytical methods for this compound requires careful consideration of sample matrices, analyte properties, and the sensitivity and specificity demanded by the research context. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are the principal techniques employed for these purposes, each offering distinct advantages in separation, detection, and quantification.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC serves as a primary method for the separation of this compound from complex biological matrices. Its utility lies in its ability to resolve compounds based on their differential interactions with a stationary phase and a mobile phase. For this compound, reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed, often with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., phosphate (B84403) buffers or those containing acids like phosphoric acid) mdpi.comseejph.comnih.govnih.gov. Detection can be achieved through UV-Vis spectrophotometry, typically at wavelengths where this compound or its derivatives exhibit absorbance, or via fluorescence detection if a fluorescent tag is incorporated researchgate.net.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and specificity, making it invaluable for quantifying this compound in biological samples where concentrations may be low or where interfering substances are prevalent wuxiapptec.combioxpedia.comresearchgate.netnih.gov. This technique couples the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. Electrospray ionization (ESI) is a common ionization source for this compound, and analysis is often performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes to maximize sensitivity and selectivity by monitoring specific precursor-to-product ion transitions researchgate.netcam.ac.uk. LC-MS/MS is particularly advantageous for its ability to confirm the identity of the analyte and differentiate it from structurally similar compounds or matrix components wuxiapptec.cominnovareacademics.in.

Method Development Considerations

The development of analytical methods for this compound involves optimizing several key steps:

Sample Preparation: Effective sample preparation is crucial for extracting this compound from diverse biological matrices (e.g., plasma, cell lysates, tissue homogenates) and removing interfering substances. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly utilized to isolate the analyte researchgate.netsimbecorion.com. Matrix effects, where co-extracted components influence the ionization efficiency of this compound in MS detection, must be carefully evaluated and mitigated researchgate.netcam.ac.uk.

Chromatographic Separation: Optimization of the chromatographic system involves selecting the appropriate stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (solvents, pH, additives), flow rate, and column temperature to achieve adequate resolution, sharp peak shapes, and short run times mdpi.comseejph.comnih.gov.

Detection Optimization: For MS-based detection, parameters such as ionization source settings, collision energies, and precursor/product ion pairs are optimized to maximize signal intensity and selectivity. For UV detection, the optimal wavelength is determined based on the compound's absorption spectrum.

Method Validation

Validation of bioanalytical methods for this compound ensures that the method is reliable, reproducible, and suitable for its intended purpose, typically adhering to guidelines such as ICH Q2(R1) seejph.cominnovareacademics.in. Key validation parameters include:

Selectivity/Specificity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix, including endogenous compounds, metabolites, and degradation products. Studies involving antibodies that bind this compound have demonstrated specificity based on structural features, where charge repulsion prevents the binding of free biotin (B1667282) (with a carboxyl group) but allows binding of conjugated this compound researchgate.net.

Linearity and Range: Establishing the concentration range over which the analytical response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and determining the correlation coefficient (r²) of the resulting calibration curve mdpi.comseejph.comnih.govcam.ac.uk.

Accuracy: The closeness of the measured value to the true value, often assessed by determining the recovery of known amounts of analyte spiked into the matrix. This is frequently expressed as a percentage recovery mdpi.comseejph.comnih.gov.

Precision: The agreement among replicate measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD) for both intra-day (repeatability) and inter-day (intermediate precision) analyses seejph.comnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These are critical for analyzing samples with low analyte concentrations mdpi.comnih.govwuxiapptec.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), indicating its reliability for routine use seejph.comwuxiapptec.com.

Stability: Assessment of the analyte's stability in the sample matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) and during sample preparation and analysis seejph.comnih.gov.

Research Findings and Data Tables

While specific validation data for this compound itself across all parameters is not universally published in a consolidated manner, studies involving related compounds and this compound applications provide insights into typical performance metrics.

Table 1: Illustrative Validation Parameters for this compound Analysis

| Parameter | Typical Range/Value | Reference/Context |

| Linearity (r²) | ≥ 0.997 | Illustrative values from NMN analysis cam.ac.uk, Ibrutinib mdpi.com, Capecitabine seejph.com, Xanthohumol nih.gov. |

| Accuracy (% Recovery) | > 85% (e.g., 70-87% cam.ac.uk, >89.5% mdpi.com, 97.7%-98.5% seejph.com, >95% nih.gov) | Illustrative values from various bioanalytical studies on similar compounds. |

| Precision (% RSD) | < 15% (e.g., <15% cam.ac.uk, <2% seejph.comnih.gov) | Illustrative values from various bioanalytical studies on similar compounds. |

| Limit of Detection (LOD) | Typically in ng/mL or pg/mL range | Illustrative values: 0.01 μg/mL mdpi.com, 8.49 ng/mL nih.gov. |

| Limit of Quantification (LOQ) | Typically in ng/mL or pg/mL range | Illustrative values: 0.02 μg/mL mdpi.com, 25.73 ng/mL nih.gov; essential for low concentration analysis wuxiapptec.com. |

| Selectivity | Demonstrated by peak separation and lack of interference | Based on antibody binding specificity researchgate.net and matrix interference studies mdpi.com. |

| Robustness | Negligible impact from minor parameter variations | Indicated by rapid method development capabilities wuxiapptec.com and confirmed in studies seejph.com. |

Table 2: this compound-Related Analytical Applications and Findings

| Application/Context | Analytical Technique | Key Finding/Metric | Source |

| Protein C-terminal Labeling | Carboxypeptidase Y (CPY) catalyzed reaction | CPY transpeptidation with this compound for biotinylation of protein C-termini. | medwinpublishers.com |

| Radiopharmaceutical Development (e.g., 99mTc-EB1) | HPLC, Avidin (B1170675) Shift Assay | High labeling yield (>90%) achieved; biological activity confirmed via avidin binding. | iaea.orgiaea.org |

| Antibody Binding Specificity | X-ray Crystallography | Antibody specifically binds conjugated biotin (this compound); charge repulsion prevents free biotin binding due to the carboxyl group. | researchgate.net |

| Radiopharmaceutical Development (e.g., 99mTc-biocytinamide-cDTPA) | Not explicitly detailed, but implies analytical characterization. | Used in pretargeting strategies for tumor detection. | researchgate.netiaea.orgiaea.org |

| Affinity Chromatography | Affinity Chromatography | Biocytin (B1667093) amide (Nε-(+)-biotinyllysine) used in affinity chromatography applications. | researchgate.net |

Compound List:

this compound

Biotin

Avidin

Streptavidin

Nε-(+)-biotinyllysine (Biocytin)

Biocytinamide in Modern Proteomics Research

C-Terminomics Approaches for Protein Processing Profiling

C-terminomics, the study of protein C-termini, is essential for understanding protein processing, degradation, and functional regulation. Biocytinamide has been instrumental in developing methods for profiling these terminal modifications.

A key application of this compound is in chemoenzymatic labeling strategies, notably through the ProC-TEL (Profiling Protein C-Termini by Enzymatic Labeling) method. This approach utilizes the transpeptidase activity of carboxypeptidase Y (CPY) to selectively attach an affinity tag, often derived from this compound, to the C-termini of proteins nih.govnih.govnih.gov. This labeling allows for the positive selection and subsequent enrichment of C-terminal peptides from complex biological samples using affinity chromatography, typically with avidin (B1170675) or streptavidin beads nih.govspringernature.commedwinpublishers.com. This method has been successful in identifying novel C-terminal processing events and internal proteolytic cleavages, providing insights into protein maturation and turnover nih.govnih.gov. The efficiency of CPY-catalyzed biotinylation with this compound is influenced by factors such as pH, with optimal labeling observed at pH 9 and decreasing levels at higher pH values nih.gov.

Quantitative Proteomics Strategies Utilizing this compound-Derived Tags

This compound-derived tags can be integrated into quantitative proteomics workflows, enhancing the ability to compare protein abundance across different samples.

While this compound itself is an affinity tag, the principles behind its use in enrichment can be combined with stable isotope labeling techniques for quantitative proteomics. Stable isotope labeling, which involves incorporating heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into peptides, allows for the precise relative or absolute quantification of proteins creative-proteomics.comresearchgate.netthermofisher.comnih.govnih.gov. Methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and isobaric tags (e.g., iTRAQ, TMT) are widely used for this purpose thermofisher.commtoz-biolabs.comcuni.czthermofisher.comcreative-proteomics.com. Although this compound is not directly an isotope label, its ability to facilitate the isolation of specific peptide fractions (C-termini) can be a precursor step to quantitative analysis, potentially improving the signal-to-noise ratio for C-terminal peptides in comparative studies. For instance, enrichment strategies for C-terminal peptides, enabled by tags like those derived from this compound, can be coupled with isotope labeling to precisely quantify changes in C-terminal peptides under different biological conditions creative-proteomics.comresearchgate.netthermofisher.com.

Table 1: Key Labeling and Enrichment Strategies in Proteomics

| Strategy | Principle | Application in Proteomics | Reference(s) |

| This compound Labeling | Enzymatic addition of a biotin (B1667282) tag (derived from this compound) to protein C-termini via carboxypeptidase Y (CPY) transpeptidase activity. | Positive selection and enrichment of C-terminal peptides for C-terminomics, identification of protein processing events. | nih.govnih.govnih.govspringernature.commedwinpublishers.com |

| ¹⁸O Labeling | Incorporation of ¹⁸O atoms at the C-terminal carboxyl group during protease digestion using ¹⁸O-enriched water. | Relative quantification of peptides by introducing a mass shift (4 Da) between labeled and unlabeled peptides. | creative-proteomics.comresearchgate.netthermofisher.comresearchgate.net |

| SILAC | Metabolic labeling of cells with heavy isotopes (¹³C, ¹⁵N) in amino acids (e.g., lysine (B10760008), arginine). | Quantitative comparison of protein abundance across different cell cultures or conditions in vivo. | thermofisher.commtoz-biolabs.comwashington.edu |

| Isobaric Tagging (iTRAQ/TMT) | Chemical labeling of peptides with isobaric tags that fragment into reporter ions of different masses during MS/MS. | Multiplexed relative quantification of proteins across multiple samples in vitro. | mtoz-biolabs.comcuni.czthermofisher.comcreative-proteomics.comnih.govnih.gov |

| ICAT | Chemical labeling of cysteine-containing peptides with isotope-coded affinity tags. | Relative quantification and enrichment of cysteine-containing peptides. | yale.edu |

Integration of this compound-Based Proteomics with Bioinformatics and Systems Biology

The data generated from this compound-based proteomics, particularly C-terminomics, can be integrated with bioinformatics and systems biology approaches to provide a more comprehensive understanding of biological processes. Systems biology aims to understand biological systems holistically by integrating data from various omics disciplines, including proteomics colostate.edunih.govnih.govbioscipublisher.com. By identifying novel C-terminal processing events or quantifying changes in C-terminal peptides using this compound-assisted methods, researchers can feed this information into network models. These models can then help elucidate signaling pathways, protein-protein interactions, and regulatory mechanisms colostate.edunih.govresearchgate.net. Bioinformatics tools are crucial for analyzing the large datasets produced by mass spectrometry, enabling the identification of patterns, the formulation of hypotheses, and the validation of biological findings nih.govresearchgate.net. The integration of C-terminomics data with other proteomic, transcriptomic, and genomic data can reveal how protein termini influence cellular localization, function, and interactions within complex biological networks.

Compound Names Mentioned:

this compound

Biotin

Lysine

Carboxypeptidase Y (CPY)

Avidin

Streptavidin

¹³C (Carbon-13)

¹⁵N (Nitrogen-15)

²H (Deuterium)

¹⁸O (Oxygen-18)

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)

TMT (Tandem Mass Tags)

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

ICAT (Isotope-Coded Affinity Tag)

Emerging Research Frontiers and Future Directions for Biocytinamide

Development of Novel Biocytinamide-Based Molecular Probes

The inherent affinity of biotin (B1667282) for avidin (B1170675) and streptavidin makes biotinylated compounds, including this compound, highly attractive for developing sensitive detection and imaging systems. Research is progressing in leveraging this compound for the creation of novel molecular probes designed for enhanced specificity and signal transduction in biological studies.

Biotinylated Probes for Detection and Imaging: this compound serves as a versatile linker in bioconjugation processes, enabling the attachment of biotin to various molecules, thereby enhancing their functionality in assays and diagnostics chemimpex.com. Compounds incorporating biotin, such as EDTA-Biotin (EB1), have been successfully radiolabeled with technetium-99m (⁹⁹mTc) for imaging applications, demonstrating the potential of biotinylated molecules in diagnostic imaging iaea.org. Furthermore, the development of near-infrared (NIR) fluorescent contrast agents is an active area, with research focusing on modifying physicochemical properties to achieve tissue-specific uptake for intraoperative imaging nih.gov. Similarly, probes designed to detect specific cellular events, like tumor cell death, are being developed using radiolabeling techniques, indicating a broader trend in creating targeted imaging agents cam.ac.uk.

Biosensor Development: this compound coupled to peptides has been utilized in biosensor technologies employing surface plasmon resonance (SPR) for real-time studies of molecular interactions researchgate.net. The broader field of biosensor development is rapidly advancing, with research exploring various platforms, including those utilizing metal-organic frameworks (MOFs) and genetic reprogramming of microorganisms, to create sensitive and specific detection systems for diverse analytes and biological processes mdpi.comyoutube.comnih.gov. These advancements underscore the potential for this compound-containing constructs in next-generation biosensing applications.

Engineering and Application of this compound-Specific Binding Molecules for Research Tools

The development of molecules that can specifically recognize and bind to this compound is crucial for its application as a research tool. This includes the engineering of antibodies and aptamers with high affinity and specificity.

Antibodies for this compound Recognition: Structural studies have revealed the molecular basis for antibody-antigen interactions, including antibodies that specifically bind conjugated biotin, such as this compound, but not free biotin researchgate.netresearchgate.net. These antibodies are engineered to discriminate between different forms of biotin, a critical feature for targeted applications. Such hapten-binding antibodies are valuable as reagents and tools in diagnostics and molecular biology, serving as capture or bridging reagents for detecting labeled nucleic acids, peptides, or proteins researchgate.netnih.gov. Furthermore, engineered antibody derivatives, including bispecific antibodies (bsAbs) that bind haptens like this compound, are being developed for targeted payload delivery and therapeutic applications, including crossing the blood-brain barrier researchgate.netresearchgate.net. These antibodies can also be utilized in affinity purification methods, where biotinylated proteins are captured using avidin or streptavidin medwinpublishers.com.

Aptamers as Affinity Reagents: Aptamers, which are single-stranded DNA or RNA molecules, are emerging as powerful alternatives to antibodies due to their high specificity, thermal stability, and ease of modification e-bookshelf.deresearchgate.netmdpi.commdpi.com. They can be selected to bind a wide range of targets, including proteins and small molecules, offering advantages in terms of production cost and reduced immunogenicity mdpi.comnih.gov. Aptamers are finding applications in bioanalysis, diagnostics, and therapeutics, serving as detection probes and targeting mediums researchgate.netmdpi.com.

Advancements in this compound-Mediated Research Methodologies

This compound is contributing to the advancement of research methodologies through its role in bioconjugation, labeling techniques, and the development of more efficient analytical tools.

Bioconjugation and Labeling Techniques: this compound is recognized for its utility as a versatile linker in bioconjugation, facilitating the attachment of biotin to proteins or other biomolecules to enhance their functionality in assays and diagnostics chemimpex.com. A notable advancement is the chemoenzymatic labeling method, Profiling Protein C-Termini by Enzymatic Labeling (ProC-TEL), which utilizes carboxypeptidase Y and this compound for the selective tagging of protein C-termini. This method allows for the isolation and identification of C-terminal peptides via avidin affinity chromatography, offering insights into protein processing and cleavage events, and is considered a valuable tool in proteomics medwinpublishers.comnih.gov. The use of biotinylated molecules in pretargeting strategies for imaging and therapy is also an area of active development, leveraging the strong biotin-avidin interaction for targeted delivery google.com.

Research Tools and Assays: this compound is employed in the development of biotinylated probes for affinity purification and detection assays, streamlining purification processes and enhancing the sensitivity of detection methods chemimpex.com. Its application in cell culture studies aids in understanding protein interactions and cellular uptake mechanisms chemimpex.com. Biocytin (B1667093) itself has been historically used as a marker in neuroanatomical studies for tract tracing, demonstrating its utility as a versatile histological stain for neurons iris-biotech.deebi.ac.uk. The broader landscape of research methodologies is also being shaped by advancements in bioassays for biologics, which are used for characterization, potency measurement, and stability studies, reflecting a general trend towards more robust and efficient analytical approaches in biological research and drug development discoverx.comnih.govdndi.org.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Biocytinamide in academic laboratories?

- Methodological Answer : Synthesis of this compound requires precise stoichiometric control of biotin and L-cysteine amide under anhydrous conditions. Detailed protocols should include reaction temperature (e.g., 25–40°C), solvent choice (e.g., dimethylformamide), and purification steps (e.g., column chromatography). Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Ensure adherence to IUPAC nomenclature and report all physicochemical properties (e.g., solubility, melting point) .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

- Methodological Answer : Purity validation involves tandem techniques: UV-Vis spectroscopy to detect absorbance peaks specific to this compound (e.g., λmax ~230 nm), coupled with HPLC retention time consistency. Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability protocols (e.g., 40°C/75% relative humidity for 4 weeks). Quantify degradation products via LC-MS and establish acceptance criteria (e.g., <5% impurity) .

Q. What bioanalytical methods are recommended for detecting this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantifying this compound in plasma or tissue homogenates. Validate the method per ICH M10 guidelines: include calibration curves (1–1000 ng/mL), matrix effects evaluation (e.g., hemolyzed vs. normal plasma), and recovery rates (≥80%). Use isotopically labeled internal standards (e.g., this compound-d4) to correct for ion suppression .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s pharmacological efficacy across studies?

- Methodological Answer : Address discrepancies by standardizing in vitro models (e.g., cell lines with consistent passage numbers) and in vivo dosing regimens (e.g., mg/kg vs. molarity). Conduct meta-analyses of published IC50/EC50 values to identify outliers. Validate conflicting results via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity) and control for batch-to-batch variability in compound synthesis .

Q. What statistical strategies are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy. For high-dimensional data (e.g., omics), employ false discovery rate (FDR) correction to minimize Type I errors .

Q. How can researchers optimize this compound’s integration into drug-delivery systems while ensuring chemical stability?

- Methodological Answer : Evaluate encapsulation efficiency in liposomal or nanoparticle formulations via dialysis-based release assays. Monitor stability under physiological conditions (pH 7.4, 37°C) using size-exclusion chromatography and dynamic light scattering. Assess covalent conjugation strategies (e.g., PEGylation) to enhance serum half-life, and validate biocompatibility via cytotoxicity assays (e.g., MTT) in primary cell lines .

Q. What steps ensure reproducibility when replicating this compound-related findings from literature?

- Methodological Answer : Replicate experiments using vendor-matched reagents (e.g., same catalog numbers for enzymes/solvents) and instrument calibration reports. Cross-validate critical steps: e.g., confirm compound identity via comparative NMR with literature spectra. Publish negative results and raw datasets in supplementary materials to enhance transparency. Adopt open-source analysis pipelines (e.g., Python-based tools for chromatogram integration) .

Key Considerations for Methodological Rigor

- Data Interpretation : Contrast results with prior studies by aligning experimental conditions (e.g., buffer composition, incubation times). Use tools like PRISMA guidelines for systematic reviews to contextualize findings .

- Ethical and Regulatory Compliance : For preclinical studies, document animal welfare protocols (e.g., ARRIVE guidelines) and human sample use (e.g., IRB approvals) per institutional standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.